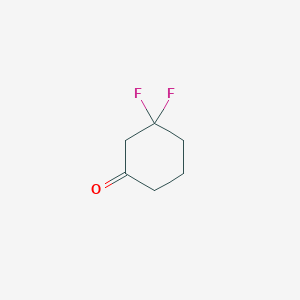

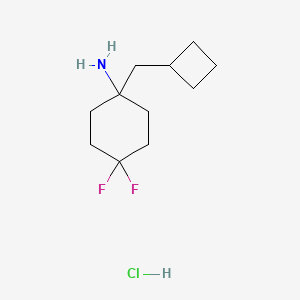

Cyclohexanone, 3,3-difluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexanone, 3,3-difluoro- is a six-carbon cyclic molecule with a ketone functional group . It is also known as 3,3-DIFLUOROCYCLOHEXANONE . The CAS number for this compound is 1432447-08-9 .

Synthesis Analysis

The synthesis of cyclohexanone involves several catalysts and solvents, including ionic liquids . The process of obtaining cyclohexanone involves a complex of catalytic and separating components . A cationic cyclization enables the synthesis of cyclohexanones from alkynol or enyne derivatives with a terminal triple bond .Molecular Structure Analysis

The molecular formula of Cyclohexanone, 3,3-difluoro- is C6H8F2O . The molecular weight is 134.12 . Cyclohexanone, 3,3-difluoro- belongs to the class of organic compounds known as cyclic ketones . These are organic compounds containing a ketone that is conjugated to a cyclic moiety .Chemical Reactions Analysis

The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction .Physical And Chemical Properties Analysis

Cyclohexanone, 3,3-difluoro- is a flammable liquid . It is soluble in water . It has a CAS Registry Number of 108-94-1 .Applications De Recherche Scientifique

Green Synthesis and Catalysis

Cyclohexanone serves as an important intermediate in manufacturing polyamides. Researchers have developed catalysts that promote the selective formation of cyclohexanone under mild conditions, highlighting its significance in green chemistry. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride have shown high activity and selectivity for cyclohexanone formation from phenol hydrogenation in aqueous media without additives, achieving over 99% conversion and selectivity (Wang et al., 2011). Additionally, nanostructured catalysts combining Pd with rare-earth oxides have demonstrated excellent performance in similar transformations, underscoring the role of synergistic catalysis in optimizing production processes (Zhang, Zhou, & Si, 2017).

Nanotechnology and Material Science

Cyclohexanone derivatives are also pivotal in the development of nanomaterials. For instance, cyclohexanol, synthesized from cyclohexanone, has been used as a carbon precursor for the synthesis of multiwall carbon nanotubes (MWCNTs), showcasing its utility in creating high-purity carbon-based materials for various applications (Shirazi et al., 2011). These advancements indicate cyclohexanone's role in facilitating innovative nanotechnology applications.

Environmental and Green Chemistry

Efforts to develop environmentally friendly production methods for cyclohexanone underscore its importance in sustainable chemical processes. For example, the selective oxidation of cyclohexanol to cyclohexanone using environmental-friendly oxidants and non-precious catalysts represents a green approach to cyclohexanone synthesis, with one-dimensional crystalline h-WO3 nanorods showing promising results in increasing the yield significantly under mild conditions (Wang et al., 2016).

Biomass Conversion and Bio-fuels

The transformation of biomass-derived feedstock into valuable chemicals like cyclohexanone highlights the compound's role in the bio-economy. For example, bromide salt-modified Pd/C catalysts have efficiently catalyzed the transformation of aromatic ethers, derivable from biomass, into cyclohexanone and its derivatives. This process presents a viable route for producing ketones from renewable resources, demonstrating cyclohexanone's potential in the sustainable production of chemicals (Meng et al., 2017).

Safety and Hazard Analysis

Given its widespread use, understanding the safety aspects of cyclohexanone is crucial. Studies like the thermal hazard analysis of cyclohexanone peroxide provide essential data for handling and storing cyclohexanone derivatives safely, contributing to safer industrial practices (Zang et al., 2013).

Mécanisme D'action

Target of Action

Cyclohexanone, 3,3-difluoro- is a six-carbon cyclic molecule with a ketone functional group . It primarily targets the enzyme Pentaerythritol tetranitrate reductase . This enzyme plays a crucial role in various biochemical reactions.

Mode of Action

It is known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Cycloalkanes, which include cyclohexanone, are crucial in many biological processes that occur in most living organisms .

Pharmacokinetics

The pharmacokinetic properties of cyclohexanone, a similar compound, suggest that it may have poor absorption and distribution .

Result of Action

The formation of oximes and hydrazones could potentially lead to changes in cellular function .

Safety and Hazards

Propriétés

IUPAC Name |

3,3-difluorocyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(9)4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURHHRJVPZWOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorocyclohexan-1-one | |

CAS RN |

1432447-08-9 |

Source

|

| Record name | 3,3-difluorocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2998024.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2998026.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2998042.png)

![4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2998043.png)

![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)